![molecular formula C14H16N4O5 B6117472 N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6117472.png)
N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its potential as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, researchers found that N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited potent anti-cancer activity against a variety of cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been studied for its potential as an anti-inflammatory agent. In a study published in the European Journal of Medicinal Chemistry, researchers found that N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited potent anti-inflammatory activity in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising compound for further research in these areas. However, one of the limitations of using this compound is its potential toxicity. Further studies will be needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One area of research could focus on the development of new anti-cancer drugs based on this compound. Another area of research could explore the potential of this compound as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies will be needed to determine the safety and potential side effects of this compound in humans.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 3-nitro-1H-pyrazole to form 3-(3-nitro-1H-pyrazol-1-yl)benzaldehyde. In the second step, this intermediate is reacted with ethyl bromoacetate to form ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. Finally, the ethyl ester is converted to the amide using ammonium hydroxide. The final product is N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-22-11-4-3-10(7-12(11)23-2)8-15-14(19)9-17-6-5-13(16-17)18(20)21/h3-7H,8-9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVTZHMZNOBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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